molecular formula C25H22N6O3S B2498990 Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1223928-93-5

Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2498990
CAS No.: 1223928-93-5
M. Wt: 486.55
InChI Key: UIEPTONPOYWWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. This structure is substituted with a p-tolyl group at position 9, a thioacetamido linker at position 3, and an ethyl benzoate moiety at position 4 of the phenyl ring (Figure 1). The compound’s design integrates elements critical for bioactivity:

  • p-Tolyl group: Enhances lipophilicity and membrane permeability.
  • Thioacetamido linker: Potentially modulates receptor binding via sulfur’s electronic effects.
  • Ethyl benzoate ester: Balances solubility and stability for pharmacokinetic optimization.

This compound belongs to a class of fused heterocycles known for targeting adenosine receptors (e.g., A2A) and enzymes like cyclooxygenase-2 (COX-2), as suggested by structural analogs in the literature .

Properties

CAS No.

1223928-93-5

Molecular Formula

C25H22N6O3S

Molecular Weight

486.55

IUPAC Name

ethyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H22N6O3S/c1-3-34-24(33)18-8-10-19(11-9-18)26-22(32)15-35-25-28-27-23-21-14-20(17-6-4-16(2)5-7-17)29-31(21)13-12-30(23)25/h4-14H,3,15H2,1-2H3,(H,26,32)

InChI Key

UIEPTONPOYWWLR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a complex compound that belongs to the family of pyrazolo and triazole derivatives. These classes of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activity associated with this specific compound, supported by recent research findings.

Structure and Synthesis

The compound features a pyrazolo[1,5-a][1,2,4]triazole core linked to a benzoate moiety through a thioacetamido group. The synthesis of such compounds typically involves multi-step reactions including cyclization and substitution processes. The structural complexity contributes to its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of related pyrazolo and triazole derivatives. For instance, certain triazolo[4,3-a]pyrazine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study found that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . Given the structural similarities, it is plausible that this compound may also possess notable antibacterial effects.

Anticancer Potential

The anticancer activity of pyrazolo and triazole derivatives has been extensively documented. For example, compounds containing the pyrazolo[4,3-e][1,2,4]triazine moiety have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves modulation of apoptotic pathways and inhibition of key survival signals like NF-κB. This compound may exhibit similar mechanisms due to its structural components.

Study on Derivative Compounds

In a comparative study on derivatives of pyrazolo compounds, several analogs were synthesized and evaluated for their biological activities. One derivative was noted for its strong cytotoxic effects against breast cancer cells while sparing normal cells. The study utilized the MTT assay to assess cell viability and found that specific modifications in the chemical structure significantly enhanced anticancer efficacy .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction via caspase activation
Compound BMDA-MB-23120NF-κB inhibition and ROS generation

Antibacterial Evaluation

Another study focused on the antibacterial activity of various pyrazole derivatives using the microbroth dilution method. Among the tested compounds, some exhibited MIC values as low as 16 µg/mL against Escherichia coli, indicating strong antibacterial potential. The structure–activity relationship analysis suggested that specific substituents enhanced lipophilicity and cellular permeability, which are critical for antimicrobial efficacy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazolo-triazole framework, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic pathways often utilize reagents such as acetic anhydride and various thiols to introduce the thioacetamido group, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]triazole derivatives. Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate has been evaluated for its ability to inhibit key kinases involved in cancer progression. For instance, compounds with similar structures have shown dual inhibition of CDK2 and TRKA kinases, which are crucial in cell cycle regulation and neurotrophic signaling pathways respectively. These compounds demonstrated IC50 values comparable to established inhibitors like ribociclib and larotrectinib .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazolo-triazole derivatives have been reported to possess significant antibacterial and antifungal activities. In vitro studies indicate that similar compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies where pyrazolo-triazole derivatives similar to this compound have been synthesized and tested:

StudyCompound TestedBiological ActivityKey Findings
Pyrazolo Derivative AAnticancerIC50 = 0.09 µM against CDK2
Pyrazolo Derivative BAntimicrobialEffective against E. coli and S. aureus
Pyrazolo Derivative CAntiviralInhibition of viral replication in vitro

These findings underscore the versatility of pyrazolo-triazole compounds in drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) Primary Biological Target
Target Compound Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine p-Tolyl, thioacetamido, ethyl benzoate ~540 3.8 A2A adenosine receptor
MRS5346 (Alexa Fluor-488 conjugate) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Alexa Fluor-488, sulfonate groups, furan-2-yl ~950 1.2 A2A adenosine receptor (fluorescent tracer)
3-(Ethylthio)-9-methyl-6-(nonylthio) derivative Pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine Ethylthio, methyl, nonylthio ~480 4.5 Lanosterol-14α-demethylase (fungal target)
Compound 6 () Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Aryl, methyl ~350 2.9 Not specified (synthetic intermediate)

Key Observations:

Ethylthio derivatives (e.g., ) incorporate a triazine ring, expanding π-stacking interactions with enzymes like COX-2 .

Substituent Effects: Solubility: MRS5346’s sulfonate groups improve aqueous solubility (LogP = 1.2 vs. target compound’s 3.8), making it suitable for fluorescence polarization assays . Lipophilicity: The target compound’s ethyl benzoate and p-tolyl groups enhance membrane penetration compared to nonylthio derivatives in , which prioritize hydrophobic enzyme interactions. Bioactivity: Thioether linkages (e.g., thioacetamido in the target vs. alkylthio in ) influence electronic environments, modulating affinity for adenosine receptors .

Key Findings:

Synthetic Accessibility :

  • The target compound requires precise regioselective synthesis to position the p-tolyl and thioacetamido groups, similar to challenges in producing isomerically pure triazolo-pyrimidines .
  • MRS5346’s Alexa Fluor conjugation introduces additional complexity, requiring protection/deprotection strategies during synthesis .

Biological Performance: The target compound’s benzoate ester may confer metabolic stability over MRS5346’s sulfonates, which are prone to rapid renal clearance .

Q & A

Q. What are the optimal synthetic conditions for constructing the pyrazolo-triazolo-pyrazine core scaffold?

The synthesis involves a multi-step process starting with diethyl oxalate and acetone in methanol under sodium methylate catalysis to form ethyl-2,4-dioxopentanoate. Subsequent hydrazine hydrate treatment yields 3-methylpyrazole-5-carbohydrazide. Further steps include forming 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol and reacting it with carbon disulfide in an alkaline propane-2-ol medium to generate potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine-6-thiolate. Key conditions include ice-bath cooling during CS₂ addition, 2-hour stirring, and recrystallization from alcohol for purity .

Q. Which analytical methods are critical for confirming the structure of this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for verifying molecular structure. For example, intermediates like 3-ethylthio-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-4-amine were characterized using NMR to confirm thiol and amine group positions. High-performance liquid chromatography (HPLC) ensures purity, while X-ray crystallography or IR spectroscopy may validate crystalline forms and functional groups .

Q. How should alkylation agents be selected for S-alkyl derivatization of the triazine fragment?

Haloalkanes (CnH₂n+1Br; n = 1–10) are preferred for introducing alkyl chains. The reaction occurs in propane-2-ol under heating (1 hour), with recrystallization to isolate products. Longer alkyl chains (e.g., nonyl) may enhance lipophilicity and biological activity, as shown in docking studies targeting lanosterol-14α-demethylase .

Advanced Research Questions

Q. What computational protocols are recommended for predicting biological targets via molecular docking?

  • Protein Preparation : Retrieve crystal structures (e.g., COX-2, PDB ID 5KIR) from the Protein Data Bank. Remove water/ligands using Discovery Studio .
  • Ligand Preparation : Optimize the compound’s 3D structure with MarvinSketch and convert to PDBQT format using AutoDockTools .
  • Docking : Use AutoDock Vina with a grid box covering the active site. Validate results by comparing binding affinities across alkyl chain lengths (e.g., nonyl derivatives show higher affinity for lanosterol-14α-demethylase) .

Q. How should researchers address contradictions between in silico predictions and experimental bioactivity data?

Discrepancies may arise from solvent effects or protein flexibility not captured in rigid docking. For example, derivatives with shorter alkyl chains might show unexpected antifungal activity due to improved solubility. Validate with in vitro assays (e.g., microdilution for IC₅₀) and molecular dynamics simulations to account for conformational changes .

Q. What strategies enhance selectivity for kinase or enzyme targets through substituent modification?

  • Triazine Fragment : Introduce electron-withdrawing groups (e.g., fluorine) to improve hydrogen bonding with kinase active sites.
  • Acetamido-Benzoate Moiety : Replace ethyl esters with methyl to reduce steric hindrance.
  • p-Tolyl Group : Substitute with 4-methoxyphenyl to modulate π-π stacking in receptor tyrosine kinases. Structure-activity relationship (SAR) studies and free-energy perturbation calculations can prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.